molecular formula C8H12N6 B13079038 5-Methyl-1-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine

5-Methyl-1-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine

Cat. No.: B13079038
M. Wt: 192.22 g/mol
InChI Key: OTKOPVGAYFJJAJ-UHFFFAOYSA-N
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Description

5-Methyl-1-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine is a heterocyclic compound that features both pyrazole and triazole rings. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure makes it a valuable candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine typically involves the formation of the pyrazole and triazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the synthesis might start with the preparation of 2-methyl-2H-1,2,3-triazole, which is then reacted with a pyrazole derivative under suitable conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or dichloromethane, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

5-Methyl-1-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Methyl-1-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-Methyl-1-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine apart is its dual ring structure, which combines the properties of both pyrazole and triazole rings. This unique combination enhances its potential for diverse biological activities and makes it a versatile compound for various research applications .

Properties

Molecular Formula

C8H12N6

Molecular Weight

192.22 g/mol

IUPAC Name

5-methyl-1-[(2-methyltriazol-4-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C8H12N6/c1-6-3-8(9)12-14(6)5-7-4-10-13(2)11-7/h3-4H,5H2,1-2H3,(H2,9,12)

InChI Key

OTKOPVGAYFJJAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC2=NN(N=C2)C)N

Origin of Product

United States

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